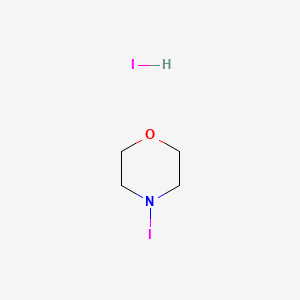
N-Iodomorpholine hydriodide
Overview
Description
N-Iodomorpholine hydriodide is a chemical compound with the molecular formula C4H9I2NO. It is known for its role as an iodinating reagent, which means it is used to introduce iodine atoms into other molecules. This compound is also referred to as N-Iodomorpholinium iodide or Morpholine-iodide adduct .
Mechanism of Action
Target of Action
N-Iodomorpholine hydriodide is primarily used as an iodinating reagent . Its primary targets are typically organic compounds that are susceptible to iodination, such as phenyl rings and alkenes .
Mode of Action
The compound interacts with its targets through a process known as iodination . This involves the substitution or addition of an iodine atom in the target molecule . The iodination process can result in significant changes in the target molecule, including changes in reactivity, stability, and other chemical properties .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the target molecule. For instance, it has been used in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to yield (4-(iodoethynyl)phenyl)diphenylphosphine oxide . This product is further used to prepare phosphine oxide-iodotriazole hybrid molecules .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In general, the iodination process can significantly alter the chemical properties of the target molecule, potentially leading to changes in its biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH, temperature, and solvent conditions of the reaction it is used in. Optimal conditions would need to be determined based on the specific requirements of the reaction .
Biochemical Analysis
Biochemical Properties
N-Iodomorpholine Hydriodide plays a significant role in biochemical reactions, particularly in the iodination of certain compounds. For instance, it is used in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to yield (4-(iodoethynyl)phenyl)diphenylphosphine oxide
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as an iodinating agent. It can facilitate the addition of iodine atoms to other molecules, which can lead to significant changes in their properties and functions . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
N-Iodomorpholine hydriodide can be synthesized through the reaction of morpholine with iodine. The reaction typically involves mixing morpholine with iodine in an appropriate solvent under controlled conditions. The resulting product is then purified to obtain this compound in solid form. The compound has a melting point of 92-96°C and should be stored at temperatures between 2-8°C .
Chemical Reactions Analysis
N-Iodomorpholine hydriodide primarily undergoes iodination reactions, where it introduces iodine atoms into other molecules. Some common reactions include:
Iodination of (4-ethynylphenyl)diphenylphosphine oxide: This reaction yields (4-(iodoethynyl)phenyl)diphenylphosphine oxide, which is further used to prepare phosphine oxide-iodotriazole hybrid molecules.
Synthesis of silver bis(pyrazolyl)-methane complex-based supramolecular architectures: This reaction involves the formation of complex structures using silver and pyrazolyl-methane.
Synthesis of iodo-1,4-naphthoquinones: These compounds are used to prepare biologically significant 3-aryl-1,4-naphthoquinones.
Scientific Research Applications
N-Iodomorpholine hydriodide has several applications in scientific research, including:
Comparison with Similar Compounds
N-Iodomorpholine hydriodide can be compared with other iodinating reagents, such as:
N-Iodosuccinimide: Another iodinating reagent used in organic synthesis.
Iodine monochloride: A reagent used for iodination reactions.
Iodine: The simplest form of iodine used in various iodination reactions.
This compound is unique due to its specific structure and the ability to form stable adducts with morpholine, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
4-iodomorpholine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8INO.HI/c5-6-1-3-7-4-2-6;/h1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOIUCVTBFWRCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1I.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678979 | |
| Record name | 4-Iodomorpholine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120972-13-6 | |
| Record name | 4-Iodomorpholine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Iodomorpholine hydriodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B599242.png)
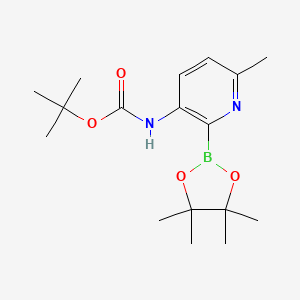
![2-Oxazolidinone, 3-[(2S,4R)-4-bromo-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B599244.png)
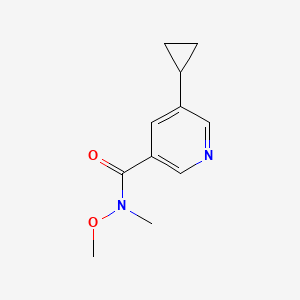

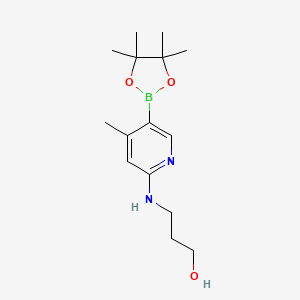



![(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B599259.png)
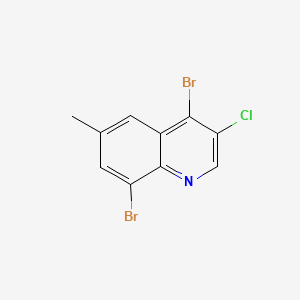
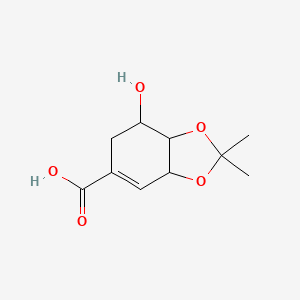

![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B599264.png)
